4-((1-Methyl-1h-imidazol-2-yl)methyl)piperidin-4-ol
Description
4-((1-Methyl-1H-imidazol-2-yl)methyl)piperidin-4-ol is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a hydroxyl group and a methylene-linked 1-methylimidazole moiety. Its molecular formula is C₁₀H₁₇N₃O, with a molecular weight of 195.26 g/mol (exact mass: 195.1372) . The compound’s structure combines the rigidity of the piperidine scaffold with the aromatic and electron-rich imidazole ring, making it a versatile intermediate in medicinal chemistry. The hydroxyl group at position 4 of the piperidine ring enhances hydrophilicity, while the 1-methylimidazole substituent may influence binding interactions in biological systems, such as receptor antagonism or enzyme inhibition .
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-[(1-methylimidazol-2-yl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C10H17N3O/c1-13-7-6-12-9(13)8-10(14)2-4-11-5-3-10/h6-7,11,14H,2-5,8H2,1H3 |
InChI Key |
ZTABEIIOJPPLNA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CC2(CCNCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methyl-1h-imidazol-2-yl)methyl)piperidin-4-ol typically involves the condensation of 1-methylimidazole with a suitable piperidine derivative. One common method involves the reaction of 1-methylimidazole with 4-chloromethylpiperidine under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-((1-Methyl-1h-imidazol-2-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-((1-Methyl-1h-imidazol-2-yl)methyl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1-Methyl-1h-imidazol-2-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperidine-4-ol Scaffolds
The piperidine-4-ol core is a common motif in bioactive molecules. Below is a comparative analysis of structurally related compounds:
Functional Group Modifications and Activity Trends
Imidazole vs. Indole/Pyrrolopyridine Substitutions :
- Imidazole-containing derivatives (e.g., the target compound) exhibit stronger hydrogen-bonding capacity due to the imidazole’s nitrogen atoms, which may enhance interactions with enzymes like kinases or cytochrome P450 isoforms .
- Pyrrolopyridine or indole substituents (e.g., compounds in ) introduce bulkier aromatic systems, increasing lipophilicity and improving blood-brain barrier penetration, as seen in dopamine D2 antagonists .
Halogen vs. Hydroxyl Substituents :
Pharmacological and Physicochemical Profiles
- Solubility : The hydroxyl group in the target compound improves aqueous solubility (~50 mg/mL in water) compared to halogenated analogs (<10 mg/mL) .
- Thermal Stability: Salts of the target compound (e.g., dihydrochloride form) exhibit higher melting points (187–210°C) than non-ionic analogs, enhancing formulation stability .
Biological Activity
4-((1-Methyl-1H-imidazol-2-yl)methyl)piperidin-4-ol, also known as 4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride, is a heterocyclic compound notable for its potential applications in medicinal chemistry. Its unique structural features, including the presence of both an imidazole and a piperidine ring, contribute to various biological activities, particularly its antimicrobial and antifungal properties.
The molecular formula of this compound is C10H17N3O, with a molecular weight of approximately 195.26 g/mol. The dihydrochloride salt form has a molecular weight of about 227.16 g/mol. This compound is synthesized through reactions involving 1-methylimidazole and piperidin-4-ol under specific conditions to ensure high yield and purity .
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The imidazole ring plays a crucial role in modulating enzyme activity, influencing metabolic pathways that can lead to significant biological effects such as antimicrobial activity .
Biological Activities
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against specific fungal strains, although detailed quantitative data on its antifungal efficacy remains limited compared to its antibacterial profile .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 1-Methylimidazole | 616–47–7 | A precursor in the synthesis |
| Piperidin-4-ol | 400–64–0 | Another precursor used in the synthesis |
| N-(Piperidin-4-yl)-1H-benzimidazol-2-amines | 104472–62–0 | Contains a benzimidazole moiety; different pharmacological profile |
The dual-ring structure of this compound allows for distinct chemical reactivity and therapeutic applications not found in these similar compounds .
Case Studies
In a study examining the antibacterial activity of various monomeric alkaloids, this compound was included among compounds showing significant antibacterial effects, particularly against Gram-positive bacteria . This highlights its potential role in therapeutic applications aimed at treating infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
